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molecular formula C12H14BrN B8515557 3-(4-Bromobutyl)-1h-indole

3-(4-Bromobutyl)-1h-indole

Cat. No. B8515557
M. Wt: 252.15 g/mol
InChI Key: ZMEDIPHPVZBLSY-UHFFFAOYSA-N
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Patent
US04870087

Procedure details

A solution of 2.08 g of 3-(4-chlorobutyl)indole [or 2.52 g of 3-(4-bromobutyl)indole] and 1.65 g of 4-(2-thienyl)-1,2,3,6-tetrahydropyridine [hydrochloride, m.p. 242°; obtainable by reaction of 2-thienyl-Li with ethyl 4-oxo-1-piperidinecarboxylate to give ethyl 4-hydroxy-4-(2-thienyl)-1-piperidinecarboxylate, alkaline elimination of the protective group and dehydration with hydrochloric acid] in 10 ml of acetonitrile is stirred at 20° for 12 hours, worked up as usual and 3-[4-(4-(2-thienyl)-1,2,3,6-tetrahydropyridyl)butyl]indole is obtained; hydrochloride ("T"), Rf 0.52.
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step Two
Quantity
1.65 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2-thienyl-Li
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClCCCCC1C2C(=CC=CC=2)NC=1.BrCCCCC1C2C(=CC=CC=2)NC=1.[S:29]1[CH:33]=[CH:32][CH:31]=[C:30]1C1CCNCC=1.Cl.[O:41]=[C:42]1[CH2:47][CH2:46][N:45]([C:48]([O:50][CH2:51][CH3:52])=[O:49])[CH2:44][CH2:43]1>>[OH:41][C:42]1([C:30]2[S:29][CH:33]=[CH:32][CH:31]=2)[CH2:43][CH2:44][N:45]([C:48]([O:50][CH2:51][CH3:52])=[O:49])[CH2:46][CH2:47]1

Inputs

Step One
Name
Quantity
2.08 g
Type
reactant
Smiles
ClCCCCC1=CNC2=CC=CC=C12
Step Two
Name
Quantity
2.52 g
Type
reactant
Smiles
BrCCCCC1=CNC2=CC=CC=C12
Step Three
Name
Quantity
1.65 g
Type
reactant
Smiles
S1C(=CC=C1)C=1CCNCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
2-thienyl-Li
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1(CCN(CC1)C(=O)OCC)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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